2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide
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Overview
Description
2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide is a chemical compound with the molecular formula C10H14BrNO4. It is known for its unique structure, which includes both amino and dihydroxy functional groups. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of bromination reactions followed by amino acid coupling. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound available for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the dihydroxy groups into quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions typically involve specific pH levels, temperatures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce a variety of substituted amino acids.
Scientific Research Applications
2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s dihydroxy groups can participate in redox reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid hydrobromide include:
- 2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide
- 2-Amino-3-(4-hydroxy-2-methylphenyl)propanoic acid
- 2-Amino-3-(4,5-dihydroxyphenyl)propanoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the phenyl ring, which can lead to unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H14BrNO4 |
---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
2-amino-3-(4,5-dihydroxy-2-methylphenyl)propanoic acid;hydrobromide |
InChI |
InChI=1S/C10H13NO4.BrH/c1-5-2-8(12)9(13)4-6(5)3-7(11)10(14)15;/h2,4,7,12-13H,3,11H2,1H3,(H,14,15);1H |
InChI Key |
BPEBMLDWXAKBHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CC(C(=O)O)N)O)O.Br |
Origin of Product |
United States |
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